

Application Note: Mass Spectrometry Analysis of L-Tyrosyl-D-tryptophan Fragments

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Compound of Interest

Compound Name: L-Tyrosyl-D-tryptophan

Cat. No.: B15210302

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Introduction

L-Tyrosyl-D-tryptophan is a dipeptide of significant interest due to its potential biological activities, including neuroprotective effects. Accurate and detailed analysis of this dipeptide and its fragments is crucial for pharmacokinetic studies, metabolism research, and drug development. This application note provides a comprehensive protocol for the analysis of **L-Tyrosyl-D-tryptophan** using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID). The methodologies outlined here are intended to guide researchers in obtaining reliable and reproducible fragmentation data for this dipeptide.

Experimental Protocols

Sample Preparation

A stock solution of **L-Tyrosyl-D-tryptophan** should be prepared in a suitable solvent, such as a mixture of water and acetonitrile (1:1, v/v) with 0.1% formic acid, to a concentration of 1 mg/mL. This stock solution is then serially diluted to working concentrations, typically in the range of 1-1000 ng/mL, using the same solvent composition as the initial mobile phase of the liquid chromatography system. For analysis of samples from biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interfering substances.

Protocol for Protein Precipitation:

- To 100 μ L of plasma or serum sample, add 300 μ L of ice-cold acetonitrile containing an internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of **L-Tyrosyl-D-tryptophan** and its fragments are performed on a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L

MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

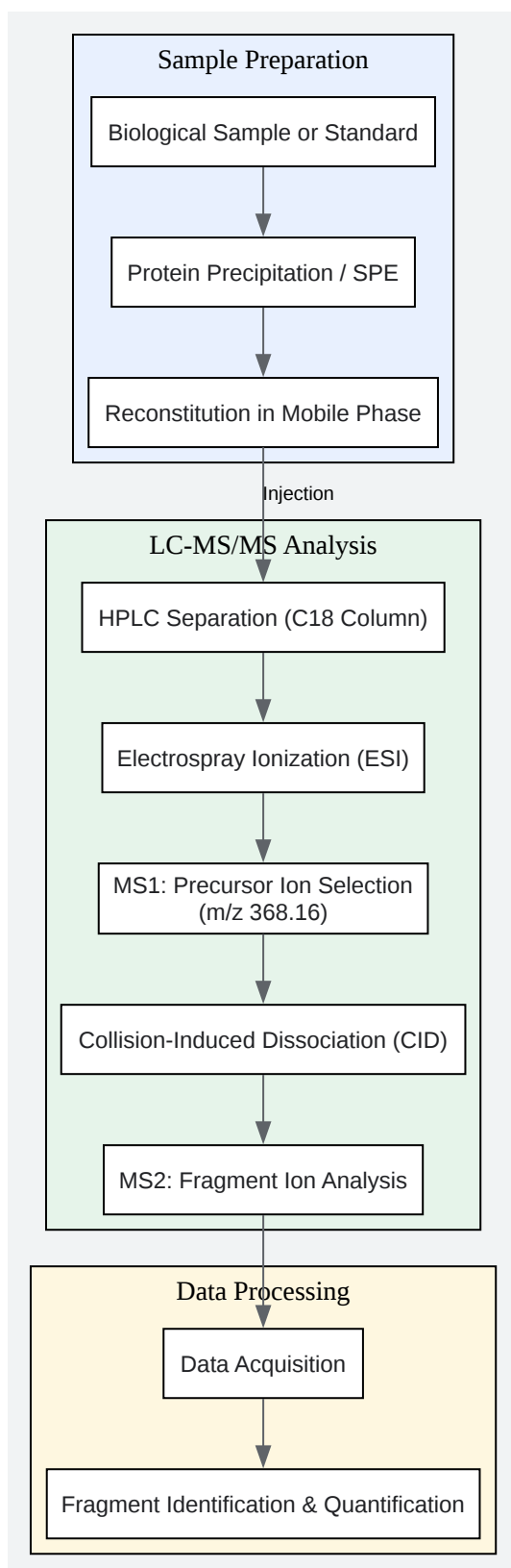
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 350°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 600 L/hr
- Collision Gas: Argon
- Analysis Mode: Product ion scan of the protonated precursor ion $[M+H]^+$.

Data Presentation

The expected protonated precursor ion ($[M+H]^+$) for **L-Tyrosyl-D-tryptophan** ($C_{20}H_{21}N_3O_4$) has a theoretical monoisotopic mass of 368.1605 Da. Upon collision-induced dissociation, a series of fragment ions are produced. The primary fragmentation occurs at the peptide bond, generating b- and y-type ions. Additionally, characteristic immonium ions for tyrosine and tryptophan can be observed.

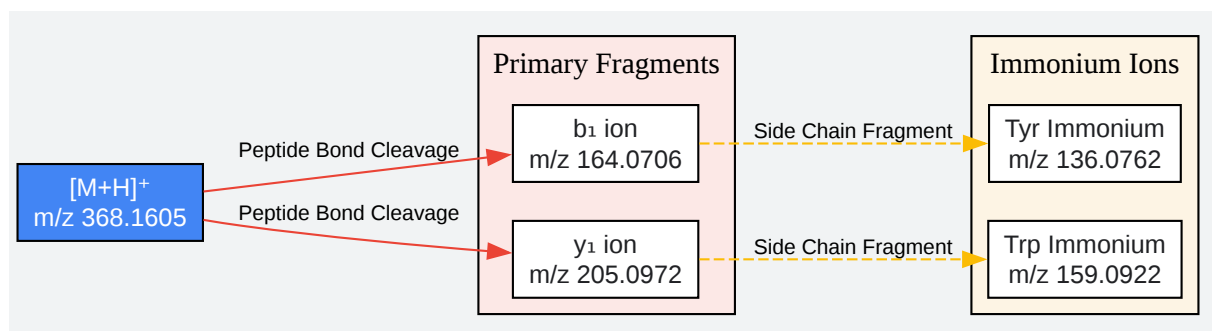
Precursor Ion (m/z)	Fragment Ion Type	Theoretical m/z	Description
368.1605	$[M+H]^+$	368.1605	Protonated L-Tyrosyl-D-tryptophan
368.1605	b_1	164.0706	Protonated Tyrosine residue
368.1605	y_1	205.0972	Protonated Tryptophan residue
368.1605	Immonium (Tyr)	136.0762	Characteristic immonium ion of Tyrosine ^[1]
368.1605	Immonium (Trp)	159.0922	Characteristic immonium ion of Tryptophan ^[1]
368.1605	$[y_1-NH_3]^+$	188.0706	Loss of ammonia from the y_1 ion
368.1605	$[b_1-H_2O]^+$	146.0600	Loss of water from the b_1 ion

Visualizations



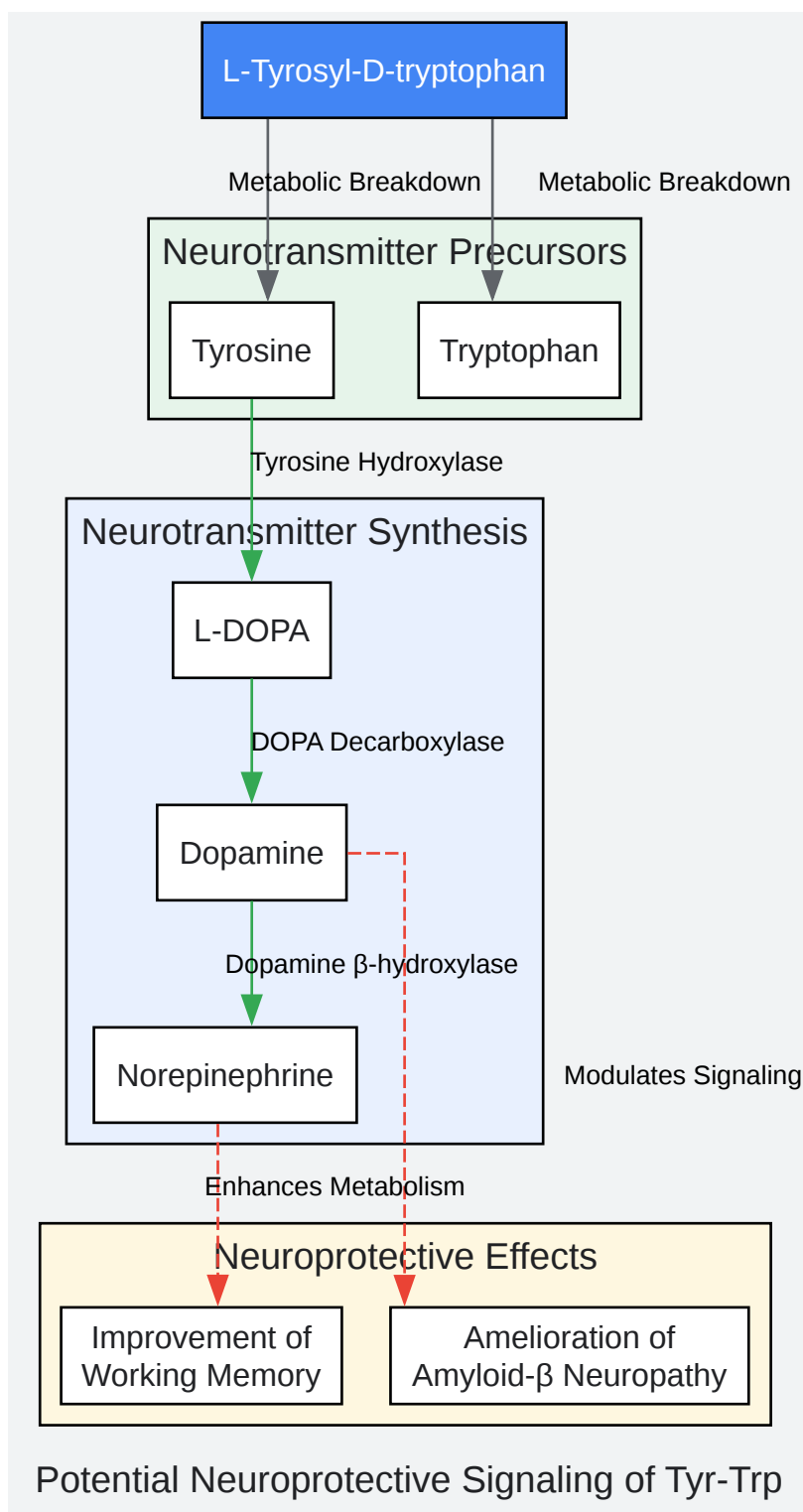
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Caption: Experimental workflow for the mass spectrometry analysis of **L-Tyrosyl-D-tryptophan**.



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Caption: Fragmentation pathway of protonated **L-Tyrosyl-D-tryptophan** in CID.



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Caption: Potential signaling pathway influenced by **L-Tyrosyl-D-tryptophan** metabolism.

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References

- 1. Amino Acid Masses Tables [biosyn.com]
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